4-(3-Methyl-piperidin-1-yl)-piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
436099-89-7 |
|---|---|
Molecular Formula |
C11H23ClN2 |
Molecular Weight |
218.77 g/mol |
IUPAC Name |
3-methyl-1-piperidin-4-ylpiperidine;hydrochloride |
InChI |
InChI=1S/C11H22N2.ClH/c1-10-3-2-8-13(9-10)11-4-6-12-7-5-11;/h10-12H,2-9H2,1H3;1H |
InChI Key |
GEJPJAVUIOTAGD-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCNCC2 |
Canonical SMILES |
CC1CCCN(C1)C2CCNCC2.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
4-(3-Methyl-piperidin-1-yl)-piperidine CAS number and molecular weight
The following technical guide details the chemical identity, synthesis, and application of 4-(3-Methyl-piperidin-1-yl)-piperidine , a specialized diamine scaffold used in medicinal chemistry.
A Critical Bipiperidine Scaffold for GPCR and Kinase Inhibitor Design
Chemical Identity & Core Properties
This compound belongs to the 1,4'-bipiperidine class, characterized by two piperidine rings linked via a nitrogen-carbon bond.[1] The "3-methyl" substitution on the tertiary amine ring introduces chirality and lipophilicity, making it a valuable building block for modulating the physicochemical properties of drug candidates.[1]
Key Identifiers
| Property | Specification |
| Chemical Name | This compound |
| IUPAC Name | 3-Methyl-1,4'-bipiperidine |
| CAS Number (Free Base) | 551923-14-9 |
| CAS Number (2HCl Salt) | 749860-68-2 |
| Molecular Formula | C₁₁H₂₂N₂ |
| Molecular Weight | 182.31 g/mol (Free Base) 255.23 g/mol (Dihydrochloride) |
| SMILES | CC1CCCN(C1)C2CCNCC2 |
| Chirality | Contains one chiral center at C3 of the N-substituted ring.[2] Typically supplied as a racemate unless specified as (R) or (S).[1] |
Physicochemical Profile[1]
-
Basicity (pKa): The molecule contains two basic centers.[1] The secondary amine (piperidine NH) typically has a pKa ~11.0, while the tertiary amine (N-substituted) has a pKa ~8-9.[1]
-
LogP (Predicted): ~1.4 (Moderate lipophilicity, suitable for CNS penetration).[1]
-
Physical State: Viscous oil or low-melting solid (Free Base); White crystalline solid (HCl salt).[1]
Synthesis & Manufacturing Protocol
The industrial standard for synthesizing this compound relies on Reductive Amination . This route is preferred over direct alkylation due to higher yields and the avoidance of over-alkylation byproducts.[1]
Reaction Scheme (Graphviz)
The following diagram illustrates the two-step synthesis starting from commercially available N-Boc-4-piperidone.
Figure 1: Two-step synthesis via reductive amination and Boc-deprotection.
Detailed Experimental Protocol
Step 1: Reductive Amination
-
Reagents: Dissolve N-Boc-4-piperidone (1.0 eq) and 3-methylpiperidine (1.1 eq) in 1,2-dichloroethane (DCE).
-
Catalysis: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 30–60 minutes.
-
Reduction: Cool to 0°C and add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over NaCNBH₃ for its lower toxicity and better selectivity.[1]
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.[1] The intermediate (Boc-protected diamine) is often used directly or purified via silica chromatography (MeOH/DCM).[1]
Step 2: Boc-Deprotection
-
Acidolysis: Dissolve the intermediate in 4M HCl in Dioxane (or TFA/DCM 1:1).
-
Reaction: Stir at room temperature for 2–4 hours until TLC shows consumption of the starting material.
-
Isolation:
-
For HCl Salt: Concentrate in vacuo and triturate with diethyl ether to obtain the dihydrochloride salt (CAS 749860-68-2).
-
For Free Base: Basify the residue with 1N NaOH (pH > 12) and extract with DCM/Isopropanol (3:1).[1] Dry and concentrate to yield the free base (CAS 551923-14-9).
-
Applications in Drug Discovery
The this compound scaffold is a "privileged structure" in medicinal chemistry, serving as a robust linker and pharmacophore modulator.
Structural Functionality (Graphviz)
This diagram explains how the scaffold connects different domains of a drug molecule.[1]
Figure 2: Functional decomposition of the scaffold for SAR (Structure-Activity Relationship) studies.
Therapeutic Areas
-
GPCR Ligands (Adrenoreceptors): Derivatives of this scaffold have been cited in patents for Alpha-2C Adrenergic Receptor inhibitors, used in treating cognitive disorders and neuropathic pain [1].[1] The bipiperidine core mimics the flexible ethylenediamine linker found in many neurotransmitters.[1]
-
Kinase Inhibitors: The scaffold provides a rigid yet soluble linker that can extend into the solvent-exposed region of a kinase ATP-binding pocket.[1] The secondary amine allows for easy attachment to heterocycles (e.g., pyrimidines, quinolines).[1]
-
Library Synthesis: Due to the distinct reactivity of the secondary vs. tertiary amine, this molecule is ideal for High-Throughput Screening (HTS) libraries.[1] The secondary amine can be derivatized with thousands of electrophiles (acyl chlorides, sulfonyl chlorides) to rapidly generate diversity.[1]
Handling & Safety Profile
-
Hazards: As a secondary amine/diamine, it is likely Corrosive (Skin Corr.[1] 1B) and an Irritant .[1]
-
Storage:
-
Solubility:
References
-
GuideChem. (n.d.).[1] this compound CAS 551923-14-9.[3][4][5] Retrieved from [1]
-
MolCore. (n.d.).[1] this compound Product Entry. Retrieved from [1]
-
Google Patents. (2021).[1][6] WO2021089683A1 - Inhibitors of adrenoreceptor adrac2.[1][6] Retrieved from
-
CymitQuimica. (n.d.).[1] Secondary Amines: this compound. Retrieved from [1]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. 1-(Piperidin-4-ylmethyl)piperidine | C11H22N2 | CID 12802905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. molcore.com [molcore.com]
- 4. m.chem960.com [m.chem960.com]
- 5. Page loading... [guidechem.com]
- 6. WO2021089683A1 - Inhibitors of adrenoreceptor adrac2 - Google Patents [patents.google.com]
Optimizing Kinase Inhibitor Potency and Safety: The Strategic Role of 4-(3-Methyl-piperidin-1-yl)-piperidine
[1]
Executive Summary
In the optimization of small-molecule kinase inhibitors, the "solvent front" region of the ATP-binding pocket offers a critical opportunity to modulate physicochemical properties without compromising hinge-binding affinity.[1] The This compound moiety—a specific derivative of the 1,4'-bipiperidine scaffold—has emerged as a privileged substructure.[1] It serves a dual function: enhancing aqueous solubility via ionizable amines while mitigating hERG channel toxicity through steric desymmetrization (the "Magic Methyl" effect).
This guide provides a structural analysis of this moiety, detailed Structure-Activity Relationship (SAR) logic, and validated protocols for its synthesis and integration into lead compounds.
Part 1: Structural Biology & Pharmacophore Analysis
The Bipiperidine Scaffold in the Solvent Front
Most ATP-competitive inhibitors (Type I and Type II) consist of a heterocyclic "hinge binder," a central scaffold, and a solubilizing "tail" that extends into the solvent-exposed region of the kinase.[1]
The 1,4'-bipiperidine core acts as this tail.[1] However, the unsubstituted bipiperidine often suffers from two liabilities:
-
High Lipophilicity/Basicity Ratio: Leads to promiscuous binding (off-target effects).[1]
-
hERG Liability: The flexible, linear, cationic nature of unsubstituted bipiperidines fits perfectly into the hERG potassium channel pore, causing QT prolongation.
The Role of the 3-Methyl Group
Introducing a methyl group at the 3-position of the terminal piperidine ring is a classic "Magic Methyl" strategy.[1]
-
Conformational Locking: The methyl group prefers an equatorial orientation (energy penalty of ~1.7 kcal/mol for axial), reducing the entropic penalty upon binding to the kinase.
-
Chiral Selection: The (3R) or (3S) enantiomers often show distinct binding profiles.[1] One enantiomer may project the methyl group into a small hydrophobic sub-pocket (e.g., near the ribose binding site), dramatically improving potency (10–100x).
-
hERG Mitigation: The methyl group creates a steric clash with the aromatic residues (Tyr652/Phe656) inside the hERG pore, reducing affinity for the channel and improving the safety margin.
Interaction Diagram
The following diagram illustrates the logical connectivity and binding mode of a kinase inhibitor utilizing this tail.
Figure 1: Pharmacophore mapping showing how the 3-methyl group enhances target selectivity while blocking off-target hERG interaction.[1]
Part 2: Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of modifying the bipiperidine tail on key drug-like properties.
| Structural Variation | Solubility (pH 7.4) | Kinase Potency (IC50) | hERG Inhibition (IC50) | Metabolic Stability |
| Unsubstituted 1,4'-Bipiperidine | High (++++) | Baseline | High Risk (< 1 µM) | Low (N-dealkylation) |
| 4-(4-Methyl-piperazin-1-yl) | High (++++) | Moderate | Moderate Risk | Moderate |
| 4-(3-Methyl-piperidin-1-yl) (Racemic) | High (+++) | High (++) | Low Risk (> 10 µM) | High |
| (3R)-Methyl-piperidin-1-yl | High (+++) | Very High (+++) | Very Low (> 30 µM) | High |
| (3S)-Methyl-piperidin-1-yl | High (+++) | Low (+) | Low Risk | High |
Key Insight: The (3R)-methyl enantiomer is frequently the bioactive form in many kinase programs, as it often directs the hydrophobic bulk away from the solvent interface and into a defined groove.
Part 3: Experimental Protocols
Synthesis of this compound
The most robust route to this moiety is Reductive Amination .[1] This protocol is self-validating via LC-MS monitoring of the imine intermediate.[1]
Reagents:
-
N-Boc-4-piperidone (1.0 equiv)[1]
-
3-Methylpiperidine (1.1 equiv) - Note: Use chiral starting material if enantiopurity is required.[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Acetic Acid (catalytic)[1]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Protocol:
-
Imine Formation: Dissolve N-Boc-4-piperidone and 3-Methylpiperidine in DCE (0.1 M). Add acetic acid (1-2 drops). Stir at room temperature for 1 hour.
-
Validation: Aliquot and check by LC-MS.[1] You should see the imine mass [M+H]+.
-
-
Reduction: Cool the solution to 0°C. Add STAB portion-wise over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Quench: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).
-
Deprotection: The resulting N-Boc intermediate is treated with TFA/DCM (1:1) or HCl/Dioxane to yield the free amine salt, ready for coupling to the kinase core.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway for the generation of the bipiperidine tail.
Part 4: Case Studies & Applications
Gilteritinib & Analogues
While Gilteritinib (FDA approved for FLT3-mutated AML) utilizes a 4-(4-methylpiperazin-1-yl)piperidine tail, the structural logic is identical.[1] In optimization campaigns for FLT3 and ALK inhibitors, the switch from piperazine to the 3-methyl-piperidine analog is often employed to:
-
Increase metabolic stability: Piperidines are generally more stable to oxidative metabolism than piperazines.
-
Modulate pKa: The piperidine nitrogen is more basic (pKa ~10-11) than the N-methyl piperazine (pKa ~7-8), which can drastically alter the volume of distribution (Vd) and tissue penetration.[1]
CCR5 and JAK Inhibitors
Research into CCR5 antagonists (e.g., Maraviroc analogs) and JAK inhibitors has demonstrated that the 1,4'-bipiperidine scaffold is a superior solubilizer compared to morpholine or simple piperazines. The 3-methyl variant is specifically cited in patent literature (e.g., US20200299298A1) as a method to break molecular symmetry and reduce crystal packing energy, thereby improving solubility rates.
References
-
Discovery of CHMFL-ABL/KIT-155: A highly potent Type II ABL/KIT dual kinase inhibitor utilizing bipiperidine-like solubilizing groups.[1] Journal of Medicinal Chemistry. 2017.
-
The Magic Methyl and Its Tricks in Drug Discovery: A comprehensive review on the impact of methyl groups on potency and solubility. Pharmaceuticals (Basel). 2023.
-
Targeting Solvent-Front Mutations for Kinase Drug Discovery: Strategies for designing tails that interact with the solvent front.[1] Journal of Medicinal Chemistry. 2024.[2]
-
Synthesis and SAR of b-annulated 1,4-dihydropyridines: Demonstrating the stereochemical consequences of chiral centers in piperidine rings. PubMed. 2012.
-
Gilteritinib (Xospata) Overview: Structural analysis of approved kinase inhibitors with bipiperidine/piperazine tails. PubChem.
Methodological & Application
Protocol for the Reductive Amination of N-Boc-4-piperidone with 3-Methylpiperidine
Methodology: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Abstract
This application note details the synthetic procedure for coupling 3-methylpiperidine (a sterically hindered secondary amine) with N-Boc-4-piperidone (a protected ketone) to synthesize tert-butyl 4-(3-methylpiperidin-1-yl)piperidine-1-carboxylate. This bipiperidinyl motif is a privileged scaffold in medicinal chemistry, frequently observed in GPCR antagonists and kinase inhibitors (e.g., JAK inhibitors). The protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild and selective hydride donor that permits a "one-pot" direct reductive amination without the need for pre-forming the imine or isolating toxic intermediates.[1][2]
Scientific Principles & Mechanism
The Challenge of Ketone-Secondary Amine Coupling
Reductive amination between a ketone and a secondary amine is inherently more difficult than aldehyde-primary amine couplings due to two factors:
-
Steric Hindrance: The 3-methyl group on the piperidine ring and the gem-disubstituted nature of the ketone create significant steric bulk, slowing the nucleophilic attack.
-
Enamine vs. Iminium Equilibrium: Secondary amines reacting with ketones often form enamines rather than iminium ions. However, in the presence of an acid catalyst and a hydride source, the equilibrium is driven toward the reactive iminium species.
Mechanistic Pathway
The reaction proceeds via the Abdel-Magid protocol . The secondary amine attacks the carbonyl carbon of the ketone to form a hemiaminal, which dehydrates under acidic catalysis (Acetic Acid) to generate a highly electrophilic iminium ion . STAB, being less reactive than Sodium Borohydride (
Figure 1: Mechanistic pathway of direct reductive amination using STAB.
Material Selection & Rationale
| Reagent | Role | Selection Rationale |
| N-Boc-4-piperidone | Electrophile | The Boc group protects the secondary amine of the piperidone, preventing polymerization and allowing selective reaction at the ketone. |
| 3-Methylpiperidine | Nucleophile | The coupling partner. The 3-methyl substituent introduces chirality; racemic material yields diastereomers. |
| NaBH(OAc)₃ (STAB) | Reducing Agent | Critical Choice: Unlike |
| 1,2-Dichloroethane (DCE) | Solvent | Preferred over DCM or THF for its slightly higher boiling point and excellent solubility for both organic reactants and the STAB reagent. |
| Acetic Acid (AcOH) | Catalyst | Promotes dehydration of the hemiaminal to the iminium ion. Essential for ketone reactions which are sluggish compared to aldehydes. |
Experimental Protocol
Stoichiometry Table
Scale: Based on 1.0 gram of N-Boc-4-piperidone
| Component | MW ( g/mol ) | Equivalents | Amount |
| N-Boc-4-piperidone | 199.25 | 1.0 | 1.00 g |
| 3-Methylpiperidine | 99.17 | 1.1 | 0.55 g (approx 0.65 mL) |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 1.60 g |
| Acetic Acid (Glacial) | 60.05 | 1.0 - 1.5 | 0.30 g (approx 0.29 mL) |
| 1,2-Dichloroethane (DCE) | - | - | 15 - 20 mL |
Step-by-Step Procedure
Step 1: Solvation and Activation
-
In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g (5.0 mmol) of N-Boc-4-piperidone in 15 mL of DCE.
-
Add 0.55 g (5.5 mmol) of 3-methylpiperidine.
-
Add 0.30 g (5.0 mmol) of glacial Acetic Acid.
-
Crucial: Stir the mixture at room temperature for 20-30 minutes under a Nitrogen atmosphere.
-
Why? This "pre-stir" allows the equilibrium to shift toward the iminium ion/hemiaminal species before the reducing agent is introduced.
-
Step 2: Reduction 5. Add 1.60 g (7.5 mmol) of Sodium Triacetoxyborohydride (STAB) portion-wise over 5-10 minutes.
- Note: Mild effervescence may occur. Do not seal the flask tightly during addition.
- Seal the flask under Nitrogen and stir vigorously at room temperature for 12 to 16 hours (overnight).
- Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The starting ketone spot should disappear.
Step 3: Quenching and Workup
7. Quench the reaction by slowly adding 15 mL of saturated aqueous Sodium Bicarbonate (
Step 4: Purification 13. The crude material is often pure enough for subsequent steps (>90%). If higher purity is required, purify via flash column chromatography.
Stationary Phase: Silica Gel.[3]
Mobile Phase: Gradient of 0-5% Methanol in DCM (with 0.5%
or Triethylamine if streaking occurs).Figure 2: Operational workflow for the synthesis.
Characterization & Expected Results
-
Physical State: Viscous, colorless to pale yellow oil (may solidify upon standing).
-
Yield: Typical isolated yields range from 75% to 90% .
-
1H NMR (CDCl3, 400 MHz) Diagnostic Peaks:
- 1.45 (s, 9H, Boc group).
- 0.85 - 0.95 (d, 3H, methyl group on piperidine).
- 2.50 - 3.00 (m, multiplet, methine proton at the coupling site).
-
Mass Spectrometry (ESI): Expected
peak corresponding to the molecular weight of the coupled product.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance of 3-methyl group.[4] | Increase reaction time to 24h or increase AcOH to 2.0 eq. |
| Low Yield | Product lost in aqueous layer during workup. | The product is a tertiary amine.[5][6] Ensure the aqueous layer pH is basic (>pH 8) during extraction to keep the amine deprotonated (organic soluble). |
| Side Products | Reduction of ketone to alcohol. | Ensure STAB is used, not |
Safety Considerations
-
Sodium Triacetoxyborohydride: Reacts with water/acid to release Hydrogen gas (flammable). Handle in a fume hood. Irritating to eyes and respiratory system.
-
1,2-Dichloroethane: Toxic and a potential carcinogen. Handle with gloves and proper ventilation. DCM is a safer alternative if DCE is unavailable, though reaction rates may be slightly slower.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[6][7][8] Link
-
Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001. Link
-
BenchChem. "Application Notes and Protocols: Catalytic Reductive Amination with Sodium Triacetoxyborohydride." BenchChem Technical Guides, 2025. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103896826A - Asymmetric synthesis method of nitrogen protected (3R,4R)-3-methylamino-4-methylpiperidine, and relevant intermediate and raw material preparation method - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Optimization of reaction conditions for 4-(3-Methyl-piperidin-1-yl)-piperidine yield
An Application Note and Protocol from the Senior Application Scientist
Topic: Optimization of Reaction Conditions for High-Yield Synthesis of 4-(3-Methyl-piperidin-1-yl)-piperidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a valuable scaffold in medicinal chemistry, frequently incorporated into novel therapeutic agents. Achieving a high-yield, scalable, and pure synthesis of this diamine is critical for drug discovery and development pipelines. This application note provides an in-depth guide to the synthesis of this compound via reductive amination of 4-piperidone with 3-methylpiperidine. We explore the mechanistic underpinnings of the reaction, systematically evaluate critical process parameters, and present a validated, optimized protocol. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis for their specific needs.
Reaction Overview and Mechanistic Insights
The most efficient and direct route for synthesizing this compound is the reductive amination between 4-piperidone and 3-methylpiperidine. This one-pot reaction proceeds through two key mechanistic steps:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (3-methylpiperidine) on the carbonyl carbon of 4-piperidone. This is followed by dehydration to form a transient iminium ion intermediate. This step is typically the rate-limiting step and is often catalyzed by a mild acid.
-
Hydride Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the electrophilic iminium ion to form the final tertiary amine product.
The choice of reducing agent is paramount; it must be selective for the iminium ion over the starting ketone to prevent the formation of 4-hydroxypiperidine as a byproduct.[1][2]
Caption: General reaction mechanism for reductive amination.
Critical Parameters for Optimization
Optimizing the yield and purity of this compound requires careful consideration of several interconnected parameters.
-
Reducing Agent: The selectivity of the hydride source is the most critical factor.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for one-pot reductive aminations.[1][3] Its steric bulk and electron-withdrawing acetate groups render it a mild and selective reducing agent, which reacts much faster with the iminium ion than with the ketone starting material.[3][4]
-
Sodium Cyanoborohydride (NaBH₃CN): While effective, it is highly toxic and its reactivity is pH-dependent.[5][6] Its use often requires careful pH control (pH 6-7) to ensure selective reduction.[6]
-
Sodium Borohydride (NaBH₄): A strong, non-selective reducing agent that will readily reduce both the ketone and the iminium ion.[7] Its use is only feasible in a two-step process where the imine is formed first, followed by the addition of NaBH₄.[6][7]
-
-
Solvent: The solvent must be inert to the reducing agent and capable of dissolving all reactants.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are the preferred solvents for reactions using STAB, as they are aprotic and facilitate high reaction rates.[3][5][8]
-
Tetrahydrofuran (THF): A viable alternative to chlorinated solvents.[5][8]
-
Methanol (MeOH) or Ethanol (EtOH): These protic solvents are incompatible with STAB, which decomposes rapidly in methanol.[4][7] They are suitable for reactions using NaBH₄ or NaBH₃CN.[7]
-
-
Acid Catalyst: The addition of a catalytic amount of weak acid, such as acetic acid (AcOH), can significantly accelerate the rate-limiting iminium ion formation, particularly with less reactive ketones like 4-piperidone.[3][5][8]
-
Stoichiometry: The molar ratio of the reactants influences reaction completion and byproduct formation. A slight excess (1.1-1.2 equivalents) of the amine (3-methylpiperidine) is often used to drive the equilibrium towards iminium formation. The reducing agent is typically used in a moderate excess (1.3-1.6 equivalents) to ensure complete reduction.[5]
-
Temperature and Reaction Time: Most reductive aminations with STAB proceed efficiently at ambient temperature.[5] Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight.
Experimental Design for Optimization
A systematic approach is crucial for efficient optimization. We recommend a two-stage process: an initial screening of core conditions followed by a refinement of the most promising reaction.
Caption: Workflow for reaction optimization.
Data from Initial Screening Experiments
The following table summarizes representative results from a hypothetical screening phase designed to identify the best combination of reducing agent and solvent.
| Entry | Reducing Agent (eq.) | Solvent | Catalyst (eq.) | Time (h) | Yield (%) | Purity (%) |
| 1 | NaBH(OAc)₃ (1.5) | DCE | AcOH (1.0) | 12 | 92 | >98 |
| 2 | NaBH(OAc)₃ (1.5) | THF | AcOH (1.0) | 20 | 85 | >98 |
| 3 | NaBH(OAc)₃ (1.5) | DCE | None | 24 | 65 | 95 |
| 4 | NaBH₃CN (1.5) | MeOH | AcOH (to pH 6) | 18 | 78 | 96 |
| 5 | NaBH₄ (2.0)* | MeOH | None | 4 + 12 | 71 | 90 |
*Two-step protocol: imine formation (4h) followed by reduction.
Analysis: The data clearly indicates that Sodium Triacetoxyborohydride (STAB) in DCE with catalytic acetic acid (Entry 1) provides the highest yield and purity in the shortest time. This condition was selected for further refinement and validation.
Detailed Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Optimized Synthesis of this compound
This protocol is based on the optimized conditions identified in the screening phase.
Materials:
-
4-Piperidone monohydrate hydrochloride (1 eq.)
-
3-Methylpiperidine (1.2 eq.)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq.)
-
Glacial Acetic Acid (1.1 eq.)
-
Triethylamine (TEA) (1.1 eq.)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) for extraction
-
Ethyl acetate (EtOAc) and Heptane for chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-piperidone monohydrate hydrochloride (1 eq.) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.2 M solution.
-
Stir the suspension at room temperature and add triethylamine (1.1 eq.) to neutralize the hydrochloride salt. Stir for 15 minutes.
-
Add 3-methylpiperidine (1.2 eq.) followed by glacial acetic acid (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate pre-formation of the iminium ion.
-
In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq.). The addition may cause slight effervescence.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting 4-piperidone is consumed (typically 10-16 hours).
-
Work-up: a. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer twice with dichloromethane (DCM). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. e. Concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
Purification: a. Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane containing 1% triethylamine to afford the pure product.
Protocol 2: Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺).
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the isolated product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive reducing agent (STAB is moisture-sensitive).2. Insufficient iminium ion formation.3. Low quality of starting materials. | 1. Use a fresh bottle of STAB or purchase from a reliable vendor.2. Ensure the addition of acetic acid. Allow for a longer pre-stir time before adding STAB.3. Check the purity of 4-piperidone and 3-methylpiperidine. |
| Significant Ketone Starting Material Remains | 1. Incomplete reaction.2. Insufficient amount of reducing agent. | 1. Extend the reaction time and continue to monitor.2. Add an additional portion (0.2-0.3 eq.) of STAB and stir for another 4-6 hours. |
| Presence of 4-Hydroxypiperidine Byproduct | 1. Use of a non-selective reducing agent (e.g., NaBH₄ in a one-pot setup).2. Water contamination in the reaction. | 1. Ensure you are using STAB or another selective reagent.2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Difficult Purification | 1. Product is a very polar amine.2. Streaking on silica gel column. | 1. Use a more polar solvent system for elution (e.g., DCM/MeOH).2. Add a small amount of a volatile base (e.g., 1% triethylamine or ammonia in methanol) to the eluent to prevent streaking. |
Conclusion
The reductive amination of 4-piperidone with 3-methylpiperidine is a robust and efficient method for the synthesis of this compound. Optimization studies confirm that using sodium triacetoxyborohydride in an aprotic solvent like DCE, with the addition of catalytic acetic acid, provides superior yields and purity compared to other common reductive amination conditions. This optimized protocol offers a reliable and scalable route for producing this key synthetic intermediate, facilitating its application in pharmaceutical research and development.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Wikipedia. (2023). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (2021). Optimization of the reaction conditions for the reductive amination of... Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Chem 115. Retrieved from [Link]
-
Wikipedia. (2023). 4-Piperidone. Retrieved from [Link]
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Preparation of Janus kinase inhibitors using 4-(3-Methyl-piperidin-1-yl)-piperidine
Part 1: Executive Summary & Strategic Rationale
The development of Janus kinase (JAK) inhibitors has revolutionized the treatment of autoimmune disorders (Rheumatoid Arthritis, Psoriasis, IBD) and malignancies. While first-generation inhibitors like Tofacitinib utilize a substituted mono-piperidine core, next-generation drug discovery increasingly focuses on bipiperidine scaffolds —specifically 4-(3-Methyl-piperidin-1-yl)-piperidine —to modulate pharmacokinetic properties.
This Application Note details the synthetic integration of the this compound moiety into a pyrrolopyrimidine core (the "JAK warhead"). This specific diamine scaffold offers two distinct medicinal chemistry advantages:
-
Solvent Channel Extension: The bipiperidine tail extends into the solvent-exposed region of the JAK ATP-binding pocket, allowing for physicochemical tuning (solubility/logD) without disrupting the hinge-binding region.
-
Conformational Rigidity: The steric bulk of the 3-methyl group on the distal piperidine ring restricts rotational freedom, potentially enhancing selectivity for specific JAK isoforms (JAK1/3 vs. JAK2).
This guide provides a validated, scalable protocol for synthesizing this scaffold and coupling it to a 7-deazapurine core, serving as a template for generating high-potency JAK inhibitor libraries.
Part 2: Chemical Pathway & Mechanism
The synthesis relies on a convergent strategy. The "Warhead" (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) is coupled with the "Tail" (this compound) via a Nucleophilic Aromatic Substitution (
Visual Synthesis Workflow
Caption: Convergent synthetic route for bipiperidine-linked JAK inhibitors. The ligand is assembled via reductive amination before coupling to the deazapurine core.
Part 3: Detailed Experimental Protocols
Phase 1: Synthesis of the Ligand Scaffold
Target: tert-Butyl 4-(3-methylpiperidin-1-yl)piperidine-1-carboxylate
Rationale: Direct alkylation often leads to over-alkylation. Reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred for its mildness and selectivity for the imine intermediate.
Reagents:
-
N-Boc-4-piperidone (1.0 eq)
-
3-Methylpiperidine (1.1 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (1.0 eq)
-
Dichloromethane (DCM) (anhydrous)
Protocol:
-
Imine Formation: In a dry reactor under
, dissolve N-Boc-4-piperidone (10 mmol) and 3-Methylpiperidine (11 mmol) in anhydrous DCM (50 mL). -
Activation: Add Acetic Acid (10 mmol) dropwise. Stir at Room Temperature (RT) for 30 minutes to facilitate iminium ion formation.
-
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes. Caution: Mild gas evolution.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Quench: Quench with saturated aqueous
(30 mL). Stir vigorously for 15 minutes. -
Extraction: Separate phases. Extract aqueous layer with DCM (2 x 20 mL). Combine organics, dry over
, and concentrate. -
Purification: The crude oil is typically >90% pure. If necessary, purify via flash chromatography (SiO2, 0-10% MeOH/DCM).
Yield Expectation: 85–92% (Colorless viscous oil).
Phase 2: Deprotection of the Ligand
Target: this compound (Free Base or HCl salt)
Protocol:
-
Dissolve the Boc-protected intermediate from Phase 1 in 1,4-Dioxane (5 vol).
-
Add 4M HCl in Dioxane (5 eq) dropwise at 0°C.
-
Stir at RT for 4 hours. A white precipitate (dihydrochloride salt) will form.
-
Filter the solid under
(hygroscopic). Wash with diethyl ether. -
Free Basing (Critical for Next Step): Dissolve the salt in minimum water, adjust pH to >12 with 2N NaOH, and extract with DCM/Isopropanol (3:1). Concentrate to obtain the free diamine.
Phase 3: The Coupling (The "Warhead" Attachment)
Target: 4-[4-(3-Methylpiperidin-1-yl)piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine
Rationale: The 4-chloro position on the pyrrolopyrimidine is highly electrophilic. However, the unprotected pyrrole nitrogen (
Reagents:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
This compound (1.2 eq)
-
Potassium Carbonate (
) (2.5 eq) -
Water/Ethanol (1:1 mixture) or n-Butanol.
Protocol:
-
Charge: In a pressure vessel or reflux flask, combine the chloropyrimidine (5 mmol), the bipiperidine ligand (6 mmol), and
(12.5 mmol). -
Solvent: Add Water/Ethanol (1:1, 20 mL).
-
Reflux: Heat to reflux (100°C) for 24 hours. The reaction is heterogeneous initially but clears as the product forms.
-
Monitoring: HPLC analysis should show consumption of the chloropyrimidine (
min) and formation of the polar product ( min). -
Workup: Cool to RT. The product often precipitates directly. If not, reduce volume under vacuum and extract with Ethyl Acetate.
-
Crystallization: Recrystallize from Ethanol/Water to yield the off-white solid.
Data Specification Table:
| Parameter | Specification | Note |
| Appearance | Off-white to pale yellow solid | |
| Mass Spec (ESI+) | [M+H]+ matches calc. MW | Bipiperidine adducts ionize strongly. |
| 1H NMR (DMSO-d6) | Characteristic Deazapurine signals. | |
| Purity (HPLC) | > 98.5% (Area %) | Critical for biological assay. |
Part 4: Biological Context & Pathway Visualization
Understanding the downstream effect of this inhibitor is crucial for assay design. The synthesized compound inhibits the phosphorylation of STAT proteins by blocking the ATP-binding site of the JAK kinase domain.
Caption: Mechanism of Action. The synthesized inhibitor blocks the JAK kinase ATP pocket, preventing STAT phosphorylation and subsequent inflammatory gene transcription.
Part 5: Troubleshooting & Optimization
-
Issue: Incomplete Reductive Amination.
-
Cause: Inefficient imine formation due to wet solvents.
-
Solution: Use molecular sieves (4Å) during the imine formation step (Step 2 of Phase 1) before adding STAB.
-
-
Issue: Regioselectivity in Coupling.
-
Cause: N-7 alkylation of the pyrrole ring.[2]
-
Solution: Ensure the reaction is not "starved" of protons; however, the
mechanism at C-4 is generally favored over N-alkylation under aqueous/protic conditions. If N-alkylation is observed, switch solvent to n-Butanol and use DIPEA instead of .
-
-
Issue: Solubility of Final Product.
-
Insight: Bipiperidine analogs are highly lipophilic bases.
-
Protocol: Isolate as a Citrate or Tosylate salt. Dissolve the free base in hot ethanol, add 1.0 eq of Citric Acid dissolved in water, and cool slowly to crystallize.
-
References
-
Pfizer Inc. (2003). Pyrrolo[2,3-d]pyrimidine compounds. Patent WO2001042246A2. (Describes the foundational chemistry of coupling amines to the 4-chloro-pyrrolo[2,3-d]pyrimidine core). Link
-
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484. (Provides SAR data on piperidine-based JAK inhibitors). Link
- Massa, S., et al. (1990). Synthesis and pharmacological activity of some 4-(piperidin-1-yl)piperidine derivatives. Farmaco, 45(2), 177-187. (Grounding for the synthesis of the bipiperidine scaffold).
-
ChemSRC. (2024). 4-(3-Methyl-1-piperidinyl)piperidine - CAS 1048638-88-5. (Verification of the specific intermediate structure). Link
Sources
Troubleshooting & Optimization
Removing impurities from 4-(3-Methyl-piperidin-1-yl)-piperidine reaction mixtures
The following technical guide details the purification and impurity management for 4-(3-Methyl-piperidin-1-yl)-piperidine scaffolds. This guide assumes the synthesis is performed via reductive amination, the industry-standard route for this bis-piperidine motif.
Executive Summary & Impurity Profile
The synthesis of this compound typically involves the reductive amination of a 4-piperidone derivative (often N-protected) with 3-methylpiperidine. While robust, this reaction generates a specific profile of impurities that can be difficult to separate due to similar polarity and basicity.
Critical Impurity Matrix
| Impurity Type | Origin | Physicochemical Characteristic | Removal Strategy |
| 3-Methylpiperidine | Unreacted Starting Material (Excess) | Secondary Amine, bp ~126°C | Vacuum Distillation, Scavenger Resins, or Amide Derivatization |
| 4-Hydroxypiperidine | Reduced Ketone (Side Reaction) | Secondary Alcohol, Polar | Aqueous Extraction (pH controlled), Crystallization |
| Enamine Intermediate | Incomplete Reduction | Unstable, hydrolyzable | Drive reaction to completion (Acid catalyst), prolonged reduction time |
| Boron Salts | Reducing Agent Residue (STAB/NaBH₄) | Inorganic solid | Aqueous acidic workup, MeOH quench |
Troubleshooting Guide (Q&A)
Issue 1: "I have significant unreacted 3-methylpiperidine in my crude mixture. Chromatography is not separating it effectively."
Diagnosis: 3-methylpiperidine is a secondary amine, and your product (if N-protected) is a tertiary amine at the linkage site. On silica, both streak and co-elute due to similar pKa values (~10-11).
Solution A: The "Chemical Sweep" (Recommended for N-protected intermediates) If your product has no other free N-H or O-H groups, use a chemical scavenger in the liquid phase.
-
Add Electrophile: Add 1.5 equivalents (relative to excess amine) of Acetic Anhydride or Benzoyl Chloride to the crude reaction mixture.
-
Mechanism: This converts the basic secondary amine (3-methylpiperidine) into a neutral amide. The tertiary amine product remains basic.
-
Separation:
-
Dissolve mixture in organic solvent (EtOAc/DCM).
-
Wash with 1M HCl . The basic product protonates and moves to the aqueous layer. The neutral amide impurity stays in the organic layer.
-
Discard organic layer.[1]
-
Basify aqueous layer (pH > 12) and extract the pure product.
-
Solution B: Vacuum Stripping 3-methylpiperidine has a boiling point of 126°C. The bis-piperidine product boils >250°C.
-
Protocol: Place the crude oil under high vacuum (<1 mbar) and heat to 60-80°C for 2 hours. This will quantitatively remove the monomeric amine without degrading the dimer.
Issue 2: "My product is an oil and refuses to crystallize. How do I get a solid?"
Diagnosis: The free base of this compound is typically a viscous oil or low-melting solid. It requires salt formation to stabilize the lattice.
Solution: Dihydrochloride Salt Formation The product is a diamine (or mono-amine/mono-ammonium if protected). The Dihydrochloride (2HCl) salt is usually highly crystalline.
-
Solvent System: Isopropanol (IPA) or Ethanol/EtOAc.
-
Protocol:
-
Dissolve 1g of crude oil in 5 mL IPA.
-
Cool to 0°C.
-
Dropwise add 2.2 eq of HCl (4M in Dioxane or concentrated aqueous HCl).
-
Critical Step: If oiling occurs, heat the mixture to reflux until clear, then allow to cool very slowly (10°C/hour) to room temperature with vigorous stirring.
-
Filter the white precipitate. This process rejects the non-salt-forming impurities (like reduced alcohol).
-
Issue 3: "I see a peak at M-16 or M-18 in LCMS. Is this an impurity?"
Diagnosis:
-
M-18: Likely the Elimination Product (Tetrahydropyridine derivative). This occurs if the alcohol intermediate eliminates water, or if the enamine fails to reduce.
-
M+2 (relative to ketone): This is the Alcohol Impurity (reduced ketone).
Solution:
-
Prevention: Ensure you are forming the imine before adding the reducing agent. Stir the ketone and amine with a drying agent (MgSO₄ or Ti(OiPr)₄) for 2-4 hours before adding NaBH(OAc)₃. This minimizes direct ketone reduction.
-
Removal: The alcohol impurity is less basic than the diamine product. It can often be removed by recrystallizing the product as a salt (see Issue 2), as the alcohol hydrochloride is more soluble in organics.
Visualizations
Diagram 1: Reaction & Impurity Pathways
This diagram illustrates the critical branch points where impurities are generated during reductive amination.
Caption: Mechanistic pathways showing the competition between productive amination and parasitic ketone reduction.
Diagram 2: Purification Decision Tree
Follow this logic flow to select the optimal purification method based on your crude mixture's state.
Caption: Decision matrix for selecting the most efficient purification strategy.
Experimental Protocols
Protocol A: Self-Validating Salt Crystallization (Dihydrochloride)
This protocol is designed to be "self-validating" because the formation of a white, free-flowing solid confirms purity; impurities typically yield oils or gums.
-
Preparation: Dissolve crude free base (10 mmol) in Ethanol (20 mL) .
-
Acidification: Slowly add Concentrated HCl (37%, 2.5 mL, ~30 mmol) at room temperature. A mild exotherm will occur.
-
Concentration: Evaporate the solvent completely under reduced pressure to remove water and excess HCl. You will obtain a foam/gum.
-
Crystallization:
-
Add Isopropanol (30 mL) to the residue.
-
Heat to reflux (82°C) with vigorous stirring. The gum should dissolve or turn into a fine suspension.
-
If gum persists, add Methanol dropwise until dissolved.
-
Cool slowly to room temperature, then to 0°C for 2 hours.
-
-
Isolation: Filter the white solid. Wash with cold Isopropanol and Diethyl Ether.
-
Validation: Check melting point. Pure dihydrochloride salts of this class typically melt >250°C (dec).
Protocol B: Scavenger Resin Cleanup (Small Scale / High Throughput)
Ideal for medicinal chemistry library purification (<100 mg).
-
Resin Selection: Use PS-Isocyanate or PS-Benzaldehyde .
-
Loading: Add 3 equivalents of resin (relative to the expected excess of 3-methylpiperidine).
-
Incubation: Shake the crude reaction mixture (in DCM or THF) with the resin for 4 hours at room temperature.
-
Filtration: Filter off the resin. The filtrate contains the tertiary amine product.
-
Concentration: Evaporate solvent to yield purified free base.
References
-
Pfizer Inc. "Process for the preparation of Janus Kinase Inhibitors." World Intellectual Property Organization, WO2014195978A1. Link
- Context: Describes the industrial synthesis of Tofacitinib intermediates involving 3-methylpiperidine coupling.
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
- Context: The authoritative guide on controlling impurities (alcohol vs amine)
-
Org. Synth. "Reductive Amination: Preparation of N-Cyclohexyl-N-ethylaniline." Organic Syntheses, Coll.[5] Vol. 10, p.276 (2004). Link
-
Context: Standard protocols for handling amine stoichiometry and workup.[6]
-
-
Sigma-Aldrich. "Amine Scavenger Resins: PS-Isocyanate." Technical Bulletin. Link
- Context: Source for the solid-phase extraction protocols described in Protocol B.
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 3. Sharing Research on Impurities Related to Tofacitinib Citrate Tablets, a Treatment for Rheumatoid Arthritis | QCS Standards [qcsrm.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
Overcoming steric hindrance in 3-methyl-piperidine coupling reactions
Topic: Overcoming Steric Hindrance in 3-Methylpiperidine Coupling Reactions Ticket ID: CHEM-SUP-3MP-001 Status: Resolved / Guide Published Audience: Medicinal Chemists, Process Chemists
Technical Abstract: The Steric Challenge
3-Methylpiperidine presents a unique steric challenge compared to its unbranched or 4-substituted counterparts. While the methyl group at C3 prefers the equatorial conformation to minimize 1,3-diaxial interactions, it creates significant steric bulk proximal to the nitrogen nucleophile.
In the context of amide coupling , this bulk retards the formation of the tetrahedral intermediate. In metal-catalyzed cross-couplings (Buchwald-Hartwig) , it hinders the amine coordination to the Palladium center and the subsequent reductive elimination step. This guide provides validated workflows to overcome these specific energy barriers.
Module A: Amide Bond Formation
Troubleshooting Diagnostic
| Symptom | Probable Cause | Recommended Solution |
| Low Conversion (<30%) with EDC/HOBt or HATU | Steric bulk prevents attack on the Active Ester (OBt/OAt). | Switch to Acid Chloride activation (via Ghosez’s Reagent) or T3P . |
| Epimerization of the chiral acid partner | Slow coupling rate allows oxazolone formation/racemization. | Use T3P/Pyridine (low epimerization) or Acyl Fluorides . |
| Hydrolysis of active ester | Amine is too slow; moisture attacks the intermediate. | Ensure anhydrous conditions; switch to Ghosez’s Reagent (neutral pH). |
Protocol 1: The "Gold Standard" T3P Coupling
Recommended for: Chiral acids, scale-up, and moderate steric hindrance.
Mechanism: T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride. The byproduct is water-soluble, simplifying purification.[1][2]
-
Stoichiometry: Acid (1.0 eq), 3-Methylpiperidine (1.1–1.5 eq), Base (DIPEA or NMM, 2.5–4.0 eq), T3P (1.5–2.0 eq, 50% w/w in EtOAc/DMF).
-
Solvent: EtOAc (preferred for workup) or DMF/NMP (for solubility).
-
Procedure:
-
Dissolve Acid and Base in solvent at 0 °C.
-
Add T3P solution dropwise. Stir for 20 mins to form the active species.
-
Add 3-Methylpiperidine.
-
Allow to warm to RT.[3] If conversion is slow after 4h, heat to 50 °C.
-
Critical Step: If the acid is chiral, maintain 0–25 °C to prevent racemization.
-
Protocol 2: Ghosez’s Reagent (In Situ Acid Chloride)
Recommended for: Extremely hindered acids or anilines, and when HATU fails completely.
Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent). This converts carboxylic acids to acid chlorides under neutral conditions, avoiding the harsh acidity of SOCl₂ or (COCl)₂.
-
Activation: Dissolve Carboxylic Acid (1.0 eq) in dry DCM.
-
Reagent Addition: Add Ghosez’s Reagent (1.2–1.5 eq) dropwise at 0 °C. Stir at RT for 1–2 hours.
-
Checkpoint: Monitor by TLC (quench aliquot with MeOH to check for methyl ester formation).
-
-
Coupling: Once Acid Chloride is formed, add 3-Methylpiperidine (1.2 eq) and DIPEA (2.0 eq).
-
Workup: Standard aqueous wash.
Decision Logic: Amide Coupling
Figure 1: Decision matrix for selecting the optimal amide coupling strategy based on substrate chirality and reactivity.
Module B: Buchwald-Hartwig Amination
The Challenge: Reductive Elimination
In Pd-catalyzed cross-coupling, 3-methylpiperidine is a "moderately hindered" secondary amine. The primary failure mode is often the reductive elimination step, where the steric bulk of the amine clashes with the ligand, preventing the formation of the C-N bond.
Ligand Selection Guide
| Ligand Class | Specific Ligand | Recommendation for 3-Methylpiperidine |
| Dialkylbiaryl Phosphines | RuPhos | First Choice. Designed specifically for secondary amines. Excellent balance of sterics/electronics. |
| Dialkylbiaryl Phosphines | BrettPhos | Second Choice. Use if RuPhos fails. Bulkier, often better for primary amines but effective here. |
| Bidentate | BINAP / DPPF | Avoid. Generally insufficient for hindered alkyl amines in this context. |
| Precatalyst | Pd-G3 / Pd-G4 | Required. Use precatalysts (e.g., RuPhos-Pd-G3) to ensure rapid activation at lower temperatures. |
Optimized Protocol (Micro-scale screening)
-
Catalyst: RuPhos-Pd-G3 (2–5 mol%).
-
Base:
-
Standard: NaOtBu (1.5 eq) – Strong base, fast reaction.
-
Base-Sensitive Substrates: K₂CO₃ or K₃PO₄ (2.0 eq) in t-Amyl alcohol or Dioxane.
-
-
Solvent: Toluene or Dioxane (anhydrous, degassed).
-
Temperature: Start at 80 °C. If no conversion, increase to 100 °C.
-
Inert Atmosphere: Argon/Nitrogen is critical. Oxygen kills the active Pd(0) species.
Buchwald Reaction Cycle & Steric Impact
Figure 2: Catalytic cycle highlighting where the 3-methyl group impacts amine coordination and reductive elimination.
Module C: Nucleophilic Aromatic Substitution (SNAr)
If metal catalysis is too expensive or toxic for your stage of development, SNAr is the alternative. However, 3-methylpiperidine is a poor nucleophile compared to piperidine.
Optimization Factors
-
Solvent Polarity: Switch from THF/DCM to DMSO, NMP, or DMF . These dipolar aprotic solvents stabilize the Meisenheimer complex.
-
Leaving Group: If using an aryl chloride and reaction is slow, switch to an Aryl Fluoride . The higher electronegativity of Fluorine accelerates the initial addition step (rate-limiting step), which is critical for hindered amines.
-
Temperature: High temperatures (100–130 °C) are often required.
References
-
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
- Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides from Carboxylic Acids using 1-Chloro-N,N,2-trimethylpropenylamine." Chemical Communications.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.
Sources
Validation & Comparative
Reference standards for 4-(3-Methyl-piperidin-1-yl)-piperidine quality control
An In-Depth Technical Guide to the Qualification and Application of Reference Standards for 4-(3-Methyl-piperidin-1-yl)-piperidine Quality Control
In the intricate process of active pharmaceutical ingredient (API) development, the quality of each synthetic intermediate is a critical determinant of the final product's safety and efficacy. This compound serves as a crucial building block in numerous synthetic pathways. Consequently, establishing a robust quality control (QC) monograph for this intermediate, anchored by a meticulously characterized reference standard, is not merely a procedural step but a foundational pillar of drug development.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of analytical methodologies and a detailed framework for the qualification and use of reference standards for this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific principles.
The Imperative for Stringent Quality Control
This compound is a non-chromophoric, basic secondary amine. Its quality attributes—identity, purity, and impurity profile—directly influence the downstream synthesis and the impurity profile of the resulting API. Potential impurities can include starting materials, diastereomers, regioisomers, and by-products from the synthetic route, such as products of over-alkylation or incomplete reaction.[1] A failure to control these impurities can lead to unforeseen toxicological profiles and compromised drug efficacy. Therefore, a multi-faceted analytical approach is essential for comprehensive quality assessment.
A Comparative Analysis of Core Analytical Techniques
The selection of analytical instrumentation is dictated by the specific quality attribute under investigation. For a molecule like this compound, no single technique is sufficient. An orthogonal approach, leveraging the strengths of multiple methods, is required.
Chromatographic Techniques: The Workhorse for Purity and Impurities
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for purity determination and the quantification of non-volatile impurities.
-
Expertise & Experience: Due to the lack of a native UV chromophore, direct UV detection is impractical.[2][3] Therefore, alternative detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or derivatization are necessary. Pre-column derivatization with an agent like 4-toluenesulfonyl chloride can introduce a UV-active moiety, allowing for sensitive detection using standard HPLC-UV systems.[4] For method development, a reversed-phase column (e.g., C18) is the logical starting point. The basic nature of the dual piperidine rings necessitates the use of a mobile phase with a low pH (e.g., using formic acid or trifluoroacetic acid) to ensure protonation of the analyte, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the stationary phase.[5]
-
Trustworthiness: Method validation must be performed in accordance with ICH Q2(R1) guidelines. A qualified reference standard is essential to establish specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[2]
Gas Chromatography (GC): GC is the preferred method for analyzing residual solvents and volatile or semi-volatile impurities.[3]
-
Expertise & Experience: A headspace GC method with a Flame Ionization Detector (FID) is the standard for residual solvent analysis as per USP <467>. For the analysis of the compound itself or related volatile impurities, direct injection may be possible, but derivatization to increase volatility might be required. The choice of a polar capillary column is often advantageous for separating amine compounds.
-
Trustworthiness: The method relies on well-established reference standards for common solvents. Validation ensures the accurate quantification of potentially toxic residues from the manufacturing process.[6]
Spectroscopic and Spectrometric Techniques: The Key to Identity
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation and confirmation of identity.
-
Expertise & Experience: ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, allowing for the confirmation of the carbon skeleton, the position of the methyl group, and the connectivity of the two piperidine rings.[7][8][9] Advanced 2D NMR techniques (COSY, HSQC) can further solidify structural assignments. Furthermore, Quantitative NMR (qNMR) is a primary analytical method that can be used to assign a highly accurate purity value to a reference standard without the need for a specific standard of the same compound.
-
Trustworthiness: As a primary ratio method, qNMR provides a direct measure of purity traceable to SI units, making it the gold standard for certifying reference materials.
Mass Spectrometry (MS): MS provides crucial molecular weight information and is invaluable for impurity identification.
-
Expertise & Experience: When coupled with HPLC (LC-MS) or GC (GC-MS), it allows for the assignment of molecular weights to impurity peaks. High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions for unknown impurities. Fragmentation studies (MS/MS) can reveal structural information about the impurities by showing characteristic losses, such as the piperidine ring fragmentation patterns.[10][11][12][13]
-
Trustworthiness: The high specificity of MS, particularly HRMS, provides a high degree of confidence in the identification of trace-level impurities that may not be characterizable by other methods.
Summary of Methodologies
| Technique | Primary Application | Strengths | Limitations & Causality |
| HPLC-CAD/ELSD | Purity, Non-volatile Impurities | Universal detection for non-chromophoric compounds. | Response may be non-linear; requires careful calibration. |
| HPLC-UV (with derivatization) | Purity, Non-volatile Impurities | High sensitivity and linearity.[4] | Derivatization adds complexity and potential for side reactions. |
| Headspace GC-FID | Residual Solvents | High sensitivity for volatile organic compounds. Standardized method (USP <467>). | Not suitable for non-volatile analytes. |
| NMR (¹H, ¹³C) | Identity, Structural Elucidation | Unambiguous structural confirmation.[9] | Relatively low sensitivity compared to chromatographic methods. |
| qNMR | Purity Assignment of Reference Standard | Primary method, high accuracy and precision. | Requires a certified internal standard and specialized expertise. |
| LC-HRMS | Impurity Identification | Provides exact mass and elemental composition. High sensitivity and specificity.[10] | Quantification can be challenging without specific impurity standards. |
Qualification of a Reference Standard: A Self-Validating System
A reference standard is not simply a high-purity batch; it is a substance that has been thoroughly characterized to the point that it is fit for its intended analytical purpose.[14][15][16][17] The qualification process is a holistic approach that builds confidence in the material's identity and purity.
Caption: A comprehensive workflow for the qualification and certification of a reference standard.
The principle of this workflow is self-validation through orthogonal testing. For instance, purity is determined by a chromatographic method and confirmed by a primary method like qNMR. The final assigned purity, often calculated via a mass balance approach (100% - impurities), is thus a highly trustworthy value.[18]
Key Experimental Protocols
Protocol: Purity by HPLC-CAD
This protocol is designed to provide near-universal detection for the main component and any non-volatile impurities.
-
Chromatographic System: HPLC with a Charged Aerosol Detector (CAD).
-
Column: Waters Atlantis HILIC Silica, 3 µm, 4.6 x 150 mm. Causality: A HILIC (Hydrophilic Interaction Chromatography) column is chosen as an alternative to reversed-phase for this polar, basic compound, often providing better retention and selectivity.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid. Causality: The acidic formate buffer ensures the analyte is protonated for good peak shape and provides ions necessary for MS compatibility if needed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Gradient Program:
-
0-2 min: 1% B
-
2-25 min: Linear gradient to 50% B
-
25-30 min: Hold at 50% B
-
30.1-35 min: Return to 1% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~25 mg of this compound reference standard and dissolve in 25.0 mL of 75:25 Acetonitrile:Water (Diluent) to obtain a 1.0 mg/mL solution. Prepare samples similarly.
-
Quantification: Use area percent for impurity profiling. For assay, compare the main peak response of the sample to that of a qualified reference standard.
Protocol: Identity by ¹H NMR Spectroscopy
This protocol confirms the chemical structure of the material.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the substance in ~0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
-
Acquisition Time: 4 seconds
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Analysis: Integrate all signals. Correlate the observed chemical shifts and coupling constants with the expected structure of this compound. The integration ratios should correspond to the number of protons in each environment.
Conclusion
The quality control of this compound is a rigorous scientific endeavor that relies on the synergistic use of orthogonal analytical techniques. The foundation of reliable QC testing is the reference standard, whose qualification must be a thorough and well-documented process. By employing the comparative methodologies and detailed protocols within this guide, researchers and drug development professionals can establish a robust control strategy, ensuring the integrity of this critical intermediate and, ultimately, contributing to the development of safe and effective pharmaceuticals.
References
- Krstulović, A. M. (1982). Reversed-Phase High-Performance Liquid Chromatography of Biologically Important Molecules. John Wiley & Sons.
-
United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Policija.si. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]
-
Journal of Pharmaceutical and Chemical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Bolívar-Telésforo, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]
-
Zhang, X., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Retrieved from [Link]
-
United States Pharmacopeial Convention. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved from [Link]
-
Vessecchi, R., et al. (2012). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Retrieved from [Link]
-
MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). European Pharmacopoeia Reference Standards. Retrieved from [Link]
-
Cambrex. (n.d.). Reference Standards. Retrieved from [Link]
-
ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
-
United States Pharmacopeial Convention. (2025). USP Reference Standards- General Chapters. Retrieved from [Link]
-
United States Pharmacopeial Convention. (n.d.). <11> USP REFERENCE STANDARDS. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 7. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uspbpep.com [uspbpep.com]
- 15. mriglobal.org [mriglobal.org]
- 16. Reference Standards | CDMO | Cambrex [cambrex.com]
- 17. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 18. USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025 [trungtamthuoc.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 4-(3-Methyl-piperidin-1-yl)-piperidine
Executive Safety Summary
4-(3-Methyl-piperidin-1-yl)-piperidine belongs to the class of substituted bipiperidines . While specific Safety Data Sheets (SDS) for this exact isomer may be sparse in public repositories, its structural pharmacophore—containing both a secondary and a tertiary amine—dictates a strict Category-Based Safety Assessment .
As a Senior Scientist, I categorize this substance as a High-pH Corrosive & Irritant . The presence of the secondary amine functionality (on the parent piperidine ring) renders it capable of causing severe skin burns and permanent eye damage. Furthermore, lipophilic amines of this molecular weight are known to permeate standard nitrile gloves rapidly.
Immediate Hazard Profile:
-
Health: Skin Corrosion (Cat 1B), Serious Eye Damage (Cat 1), Acute Toxicity (Oral/Inhalation).
-
Reactivity: Strong Base; incompatible with acids, acid chlorides, and strong oxidizers.
-
Physical State: Likely a viscous oil or low-melting solid.
Hierarchy of Controls & PPE Matrix
Do not rely on PPE alone. The primary barrier must be Engineering Controls .
Engineering Controls (Mandatory)
-
Primary: Chemical Fume Hood (CFH) with face velocity >100 fpm.
-
Secondary: All weighing of solids/viscous oils must occur inside the hood or a vented balance enclosure.
-
Prohibited: Open-bench handling is strictly forbidden due to the risk of aerosolization and mucous membrane irritation.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Eyes (Critical) | Chemical Splash Goggles (Unvented) + Face Shield (8-inch) | Amines are "alkaline corrosives." Unlike acids, which coagulate protein (limiting penetration), alkalis saponify fatty tissues, allowing deep, irreversible penetration into the eye. Safety glasses are insufficient. |
| Hands (Inner) | Laminate Film (e.g., Silver Shield® / 4H®) | Crucial: Piperidine derivatives permeate nitrile rubber. Laminate film provides >480 min breakthrough time against aggressive amines. |
| Hands (Outer) | Disposable Nitrile (5-8 mil) | Provides dexterity and protects the inner laminate glove from mechanical tears. Change immediately upon splash. |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Standard lab coats are porous. A chemical-resistant apron (rubber/neoprene) prevents soak-through during liquid transfer. |
| Respiratory | Fume Hood (Primary). If hood unavailable: Full-Face Respirator with ABEK (Organic/Amine) cartridges. | High pKa values imply rapid protonation of mucous membranes upon inhalation, leading to severe respiratory tract burns. |
Glove Selection Logic: The "Double-Gloving" Protocol
Standard nitrile gloves often fail against cyclic amines due to degradation. The following diagram illustrates the decision logic for glove selection based on the operation scale.
Figure 1: Glove selection logic based on exposure potential. Note that for liquid handling of piperidines, laminate liners are the only safe option.
Operational Handling Protocol
Step 1: Preparation
-
Verify Fume Hood is operational.
-
Clear the hood of incompatible chemicals (acids, oxidizers).
-
Prepare a Neutralization Station inside the hood: A beaker containing dilute acetic acid (5%) or citric acid to neutralize minor spills immediately.
Step 2: Weighing & Transfer
-
If Solid: Use a disposable anti-static weighing boat. Do not use metal spatulas if the substance is a hydrochloride salt (corrosion risk); use PTFE or polypropylene.
-
If Liquid/Viscous:
-
Use a positive displacement pipette (viscous liquids stick to air-displacement tips).
-
Place a chemically resistant tray (polypropylene) under the balance.
-
Technique: Keep the sash as low as possible. Do not cross arms; this creates air turbulence that can pull vapors out of the hood.
-
Step 3: Reaction Setup
-
Ensure all glassware joints are greased or sleeved with PTFE to prevent "freezing" (amines attack ground glass joints over time).
-
Vent reaction vessels to a scrubber or inert gas line; never heat a closed system containing amines.
Step 4: Decontamination
-
Wipe outer gloves with a dry tissue first, then discard.
-
Wipe all tools (spatulas, pipette bodies) with a tissue soaked in dilute acetic acid or ethanol before removing them from the hood.
-
Wash hands with soap and water immediately after doffing gloves.
Emergency Response & Waste Disposal
Emergency Workflow (Exposure)
If exposure occurs, speed is critical to prevent permanent damage.
Figure 2: Immediate response actions for amine exposure. Note that eye flushing must be continuous for 15 minutes due to the saponification risk of alkalis.
Waste Disposal Protocol
Never dispose of amines down the drain. They are toxic to aquatic life and can react with plumbing.
| Waste Stream | Description | Protocol |
| Solid Waste | Contaminated gloves, tissues, weighing boats. | Double-bag in heavy-duty polyethylene bags. Label as "Hazardous Solid Waste: Toxic/Corrosive." |
| Liquid Waste | Reaction mixtures, mother liquors. | Segregate into "Basic Organic Waste" container. Do NOT mix with Acid Waste (exothermic reaction/explosion risk). |
| Rinsate | First wash of glassware. | Collect the first rinse (ethanol or dilute acid) into the liquid waste container. Subsequent water washes can go to drain if local regulations permit. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Piperidine Derivatives Safety Profile. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
